3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Description
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is a substituted thiophene derivative with a complex functionalization pattern. Its molecular formula is C₉H₁₁IO₄S₃, and it features:
- Iodo substituent at position 3 (enhancing reactivity in cross-coupling reactions).
- Isopropylsulfonyl group at position 4 (contributing to steric bulk and electronic effects).
- Methylthio group at position 5 (modulating solubility and electronic properties).
- Carboxylic acid at position 2 (enabling hydrogen bonding and salt formation).
This compound is cataloged under CAS number 259683-70-0 and is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its methyl ester derivative (CAS 175202-13-8) is also commercially available, offering improved lipophilicity for synthetic applications .
Properties
IUPAC Name |
3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPDZYQLJHQPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384834 | |
| Record name | 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-14-9 | |
| Record name | 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s synthesis can be deconstructed into four key intermediates:
- Thiophene-2-carboxylic acid core
- Methylthio group at position 5
- Isopropylsulfonyl group at position 4
- Iodo substituent at position 3
Prioritizing functional group compatibility is critical. The electron-withdrawing isopropylsulfonyl group directs electrophilic substitution to the 3-position, while the methylthio group’s electron-donating nature necessitates careful sequencing to avoid undesired side reactions.
Synthetic Routes and Reaction Conditions
Route A: Sequential Functionalization of Thiophene-2-Carboxylic Acid
Step 1: Synthesis of 5-(Methylthio)Thiophene-2-Carboxylic Acid
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 45% | 63% |
| Step Count | 3 | 4 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route B’s superior yield stems from the stability of the methyl ester intermediate during iodination, which mitigates decarboxylation side reactions.
Mechanistic Insights and Optimization
Industrial-Scale Production Considerations
Challenges and Solutions
- Challenge : Rotamerism due to the isopropylsulfonyl group complicates NMR characterization.
Solution : Variable-temperature $$ ^1\text{H} $$ NMR at –40°C resolves splitting. - Challenge : Methylthio group oxidation during iodination.
Solution : Strict anaerobic conditions and antioxidant additives (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, nitriles
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The presence of the iodo and sulfonyl groups in 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid enhances its efficacy against various bacterial strains. Studies have shown that modifications in the thiophene ring can lead to improved antibacterial activity compared to non-substituted analogs .
Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. Thiophenes are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, making it a candidate for further exploration in anti-inflammatory drug development .
Cancer Research : There is emerging evidence that thiophene derivatives can induce apoptosis in cancer cells. The unique structure of this compound may interact with specific cellular pathways involved in tumor growth and metastasis. Further research could elucidate its potential as an anticancer agent .
Agrochemicals
Pesticide Development : The compound's unique chemical structure makes it a promising candidate for developing new agrochemicals. Thiophenes are often incorporated into pesticide formulations due to their ability to disrupt biological processes in pests. Studies have suggested that this compound can be modified to enhance its efficacy and reduce toxicity to non-target organisms .
Herbicide Potential : Research has indicated that certain thiophene derivatives can act as herbicides by inhibiting photosynthesis or other vital processes in plants. The specific functional groups present in this compound may provide opportunities for developing selective herbicides that target specific weed species while minimizing damage to crops .
Materials Science
Conductive Polymers : Thiophenes are widely used in the synthesis of conductive polymers due to their ability to form π-conjugated systems. The incorporation of this compound into polymer matrices could enhance electrical conductivity and stability, making it suitable for applications in organic electronics, such as transistors and solar cells .
Nanocomposites : The compound's unique properties allow it to be used as a building block for nanocomposite materials. By combining it with nanoparticles or other polymers, researchers can create materials with tailored mechanical, thermal, and electrical properties for various applications, including sensors and energy storage devices .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anti-inflammatory, Cancer research | Enhanced efficacy against pathogens and cancer cells |
| Agrochemicals | Pesticides, Herbicides | Targeted action with reduced environmental impact |
| Materials Science | Conductive polymers, Nanocomposites | Improved electrical properties and material strength |
Mechanism of Action
The mechanism of action of 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine, isopropylsulfonyl, and methylthio groups can influence its binding affinity and specificity towards these targets. The carboxylic acid group can also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences among 3-iodo-thiophene derivatives and related analogs:
Biological Activity
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is a synthetic compound with a unique thiophene ring structure. Its biological activity has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.
- Molecular Formula : CHIOS
- Molecular Weight : 406.27 g/mol
- CAS Number : 175202-14-9
- Melting Point : Approximately 193 °C
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound has been evaluated for its inhibitory effects on tumor cell proliferation.
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several cancer cell lines, demonstrating an IC value of approximately 5.6 μM on AGS (human gastric carcinoma) cell lines and 3.2 μM on WEHI-164 (mouse skin fibrosarcoma) cell lines .
- These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
-
Mechanism of Action :
- Molecular docking studies indicate that the compound interacts with key proteins involved in apoptosis and cell cycle regulation, such as Bcl-2, which is known to inhibit programmed cell death .
- The compound may also affect tubulin polymerization, a crucial process for mitosis, by binding to the vinblastine site on tubulin .
Antiviral Potential
While specific antiviral activities of this compound have not been extensively documented, the structural similarities to other thiophene derivatives suggest potential efficacy against viral infections. Thiophene-based compounds have been recognized for their antiviral properties in various studies, indicating a pathway for future exploration of this compound in antiviral research .
Study 1: Anti-Tumor Activity
A study focusing on the anti-tumor effects of thiophene derivatives included this compound among several tested compounds. The results indicated that this compound significantly inhibited tumor growth in vitro and showed promise as a lead candidate for further development as an anti-cancer agent .
Study 2: Molecular Docking Analysis
A comprehensive molecular docking analysis was conducted to understand the binding affinity of this compound with various biological targets. The results demonstrated high binding affinities to proteins associated with cancer progression and survival pathways, reinforcing its potential therapeutic applications in oncology .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHIOS |
| Molecular Weight | 406.27 g/mol |
| CAS Number | 175202-14-9 |
| IC (AGS Cell Line) | 5.6 μM |
| IC (WEHI-164 Cell Line) | 3.2 μM |
| Melting Point | ~193 °C |
Q & A
Basic: What are the established synthetic routes for 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid?
Answer:
A common approach involves multi-step functionalization of a thiophene-2-carboxylic acid scaffold. For example:
- Iodination : Introduce iodine at the 3-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions .
- Sulfonylation : React with isopropylsulfonyl chloride in the presence of a base (e.g., pyridine) to install the isopropylsulfonyl group at the 4-position .
- Methylthio incorporation : Use methyl disulfide or methanethiol with a radical initiator or base-mediated substitution for the 5-position .
Purification : Recrystallization from DMF/acetic acid (1:1) or column chromatography with ethyl acetate/hexane gradients is recommended .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key characterization steps include:
- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios. Look for deshielded protons near electron-withdrawing groups (e.g., sulfonyl) .
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1350 cm⁻¹ (sulfonyl S=O), and ~650 cm⁻¹ (C-I stretch) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M-H]⁻ expected) and isotopic pattern for iodine .
- Elemental Analysis : Confirm C, H, N, S content (±0.4% tolerance) .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in a desiccator at 2–8°C, away from light and oxidizing agents .
- Spills : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
- Toxicity : Potential respiratory irritation; monitor for symptoms like coughing or dizziness .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Temperature Control : Maintain reflux temperatures (e.g., 110–120°C for sulfonylation) to balance reaction rate and side-product formation .
- Molar Ratios : Use a 10–20% excess of iodinating agent to ensure complete substitution at the 3-position .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation .
- Workup : Quench reactions with ice-cold water to precipitate crude product and minimize losses .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- Isotopic Patterning : Confirm iodine’s signature isotopic split in mass spectra to rule out impurities .
- Variable Temperature NMR : Use VT-NMR to detect dynamic effects (e.g., rotamers from sulfonyl groups) .
- 2D Techniques : HSQC/HMBC to assign ambiguous peaks and verify connectivity .
- Comparative Analysis : Cross-check with literature data for analogous thiophene derivatives (e.g., 5-Pyrid-3-ylthiophene-2-carboxylic acid, mp 262–263°C ).
Advanced: What strategies enhance the compound’s stability in aqueous media for biological assays?
Answer:
- pH Buffering : Maintain pH 6–7 to prevent carboxylic acid deprotonation and aggregation .
- Lyophilization : Convert to a stable sodium salt by treating with NaOH, then lyophilize for long-term storage .
- Co-solvents : Use DMSO or PEG-400 to improve solubility and reduce hydrolysis .
- Light Sensitivity : Store solutions in amber vials to prevent iodine-mediated photodegradation .
Advanced: How to modify substituents to tune biological activity (e.g., kinase inhibition)?
Answer:
- Isosteric Replacement : Replace iodine with bromine for reduced steric hindrance while retaining electrophilicity .
- Sulfonyl Group Variation : Test tert-butylsulfonyl or aryl sulfonates to modulate lipophilicity and target binding .
- Methylthio Optimization : Substitute with longer alkylthio chains (e.g., ethyl) to enhance membrane permeability .
Validation : Screen derivatives using in vitro enzyme assays (e.g., kinase panels) and compare IC₅₀ values .
Advanced: How to analyze degradation products under accelerated stability conditions?
Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light for 7–14 days .
- HPLC-MS : Monitor for peaks corresponding to:
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
